Enantiopurity and Racemization Tendency
The procurement of 4-(Trifluoromethyl)-L-phenylglycine with a defined L-stereochemistry is critical because the compound is known to undergo extensive racemization under standard peptide coupling conditions [1]. This presents a significant challenge not encountered to the same degree with less acidic or sterically hindered phenylglycines. Reputable vendors supply the compound with a specified enantiomeric purity, typically ≥98% (HPLC) . In contrast, the racemic mixture, 4-(Trifluoromethyl)-DL-phenylglycine (CAS 142012-65-5), is a distinct product with different applications and cannot be used for chiral resolution or enantioselective synthesis [2].
| Evidence Dimension | Enantiomeric Purity and Stability |
|---|---|
| Target Compound Data | Enantiomeric excess (e.e.) ≥98% (typical commercial specification) |
| Comparator Or Baseline | 4-(Trifluoromethyl)-DL-phenylglycine (racemic mixture) and related phenylglycines with documented racemization during synthesis |
| Quantified Difference | The L-enantiomer is supplied with a defined, high e.e., whereas the DL-mixture is a 1:1 racemate. The known tendency for racemization [1] makes this specification a critical quality attribute for procurement. |
| Conditions | Standard solid-phase or solution-phase peptide synthesis using Fmoc/t-Bu or Boc/Bzl strategies |
Why This Matters
For chiral applications, such as building peptidomimetics or NMR probes, the use of a racemic mixture leads to diastereomeric products and loss of biological activity or spectroscopic clarity.
- [1] Kukhar, V. P., & Soloshonok, V. A. (Eds.). (2013). Fluorine-Containing Amino Acids: Synthesis and Properties. John Wiley & Sons. View Source
- [2] PubChem. (2025). Compound Summary for 4-(Trifluoromethyl)-DL-phenylglycine. National Center for Biotechnology Information. View Source
